molecular formula C15H17ClN4O3 B4896886 methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate

methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate

Cat. No. B4896886
M. Wt: 336.77 g/mol
InChI Key: GAUCGQDJBRVQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate, also known as MCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is not yet fully understood. However, it has been suggested that it exhibits its antitumor activity through the inhibition of DNA synthesis and cell proliferation. It has also been suggested that methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits its antimicrobial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate in lab experiments is its significant antitumor and antimicrobial activity. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use.

Future Directions

There are several future directions for methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate. One potential direction is the development of new anticancer drugs based on the structure of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use. Finally, future studies should focus on the mechanism of action of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate to better understand its potential applications in various fields.
Conclusion:
In conclusion, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is a chemical compound that has gained significant attention in the field of scientific research. It is synthesized through a specific method and has been studied extensively for its potential applications in various fields. methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate exhibits significant antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, further studies are needed to determine the safety and efficacy of methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate for human use.

Synthesis Methods

Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate is synthesized through a specific method that involves the reaction of 4-(azidomethyl)-3-methoxybenzoic acid with 3-chlorobenzyl alcohol in the presence of a copper catalyst. This reaction results in the formation of the intermediate product, which is then reacted with butyl isocyanate to produce methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate.

Scientific Research Applications

Methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate has been shown to have antimicrobial activity, making it a potential candidate for the development of antibiotics.

properties

IUPAC Name

methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-23-14(21)6-3-7-17-15(22)13-10-20(19-18-13)9-11-4-2-5-12(16)8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUCGQDJBRVQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]amino]butanoate

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